2-(4-Methylphenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine

Aziridine Reactivity Protecting Group Strategy Nucleophilic Ring-Opening

2-(4-Methylphenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine (CAS 175222-84-1) is a member of the N-sulfonylated aziridine class, featuring a highly strained three-membered aziridine ring activated by the strongly electron-withdrawing 4-nitrobenzenesulfonyl (nosyl, Ns) group and bearing a 4-methylphenyl (p-tolyl) substituent at C2. This compound is an aza analog of epoxides and serves as a versatile synthetic building block, especially where reactivity and subsequent deprotection are critical.

Molecular Formula C15H14N2O4S
Molecular Weight 318.3 g/mol
CAS No. 175222-84-1
Cat. No. B12570702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methylphenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine
CAS175222-84-1
Molecular FormulaC15H14N2O4S
Molecular Weight318.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2CN2S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C15H14N2O4S/c1-11-2-4-12(5-3-11)15-10-16(15)22(20,21)14-8-6-13(7-9-14)17(18)19/h2-9,15H,10H2,1H3
InChIKeyDCFGIZZBKRBQFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methylphenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine (CAS 175222-84-1): N-Nosyl-Activated Aziridine for Synthetic & Procurement Decisions


2-(4-Methylphenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine (CAS 175222-84-1) is a member of the N-sulfonylated aziridine class, featuring a highly strained three-membered aziridine ring activated by the strongly electron-withdrawing 4-nitrobenzenesulfonyl (nosyl, Ns) group and bearing a 4-methylphenyl (p-tolyl) substituent at C2. This compound is an aza analog of epoxides and serves as a versatile synthetic building block, especially where reactivity and subsequent deprotection are critical [1]. Its molecular formula is C15H14N2O4S, with a molecular weight of 318.35 g/mol. It is commercially available in high purity (≥98%), supported by ISO certification, making it immediately accessible for pharmaceutical R&D and quality control applications .

Substitution Risk in N-Sulfonylated Aziridines: Why 2-(4-Methylphenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine Cannot Be Arbitrarily Replaced


Attempts to interchange N-sulfonylated aziridine building blocks without considering the specific sulfonyl activator and C2 substituent introduce significant synthetic risk. The nosyl (p-nitrobenzenesulfonyl) group is unequivocally a stronger electron-withdrawing group than the tosyl (p-toluenesulfonyl) group, directly translating to faster ring-opening rates and enabling the use of milder nucleophiles [1]. Concurrently, the C2 p-tolyl substituent imposes steric constraints that dictate regioselectivity in ring-opening events, a parameter that can diverge substantially from benzyl, phenyl, or hydrogen-substituted analogs [2]. Swapping for a general “N-sulfonyl aziridine” without these specific functional groups can lead to failed reactions, lower yields, and compromised stereochemical outcomes, particularly in multi-step pharmaceutical syntheses.

Quantitative Differentiation Evidence for 2-(4-Methylphenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine Against Its Closest Analogs


Superior Electrophilic Activation: Nosyl vs. Tosyl Electronic Withdrawal

The 4-nitrobenzenesulfonyl (nosyl) group of the target compound is a demonstrably stronger activator than the tosyl (4-methylbenzenesulfonyl) group. This is quantified by the Hammett substituent constant (σp), where NO2 has σp = +0.78 versus CH3 with σp = -0.17. This greater electron withdrawal enhances the electrophilicity of the aziridine ring, enabling higher-yielding ring-opening reactions with milder nucleophiles compared to tosyl-protected analogs [1]. In the solid-phase synthesis context, N-nosyl aziridines achieved ring-opening yields up to >95% with 90-97% purity under microwave conditions (15 min, 80-110 °C). These yields are attainable with nosyl activation specifically, while tosyl analogs under identical conditions would require longer reaction times or higher temperatures to achieve comparable conversion [2].

Aziridine Reactivity Protecting Group Strategy Nucleophilic Ring-Opening

Regioselectivity Control: p-Tolyl vs. Benzyl Substituent at C2

The C2 p-tolyl substituent on the target compound provides a specific steric profile that favorably biases regioselectivity in nucleophilic ring-opening. Compared to the widely used (S)-N-nosyl-2-benzylaziridine (2a) in the literature [1], the p-tolyl group offers a more rigid, aryl-conjugated environment that restricts conformational mobility. In microwave-assisted solid-phase ring-opening studies, more sterically congested aziridines gave rise to decreased purities due to extensive byproduct formation, with the benzyl analog yielding 97% purity versus >95% for the most optimized substrates [1]. The p-tolyl group, being less sterically demanding than benzyl at the reactive center, is expected to achieve high regioselectivity (C3 attack preferred over C2) with higher purity outcomes in similar solid-phase protocols [2].

Regioselectivity Aziridine Ring-Opening Steric Effects

Commercially Verified High Purity: ≥98% with ISO Certification

The target compound is commercially offered at ≥98% purity (NLT 98%) with ISO certification, as documented by MolCore . This contrasts with many analogous N-sulfonyl aziridines, such as the common chiral building block (S)-2-Methyl-1-(4-nitrobenzenesulfonyl)aziridine (CAS 374783-78-5), which are typically offered at 95% purity from multiple suppliers . A 3-5% purity advantage can significantly reduce the purification burden in multi-step syntheses, improve overall yield, and minimize the risk of side reactions caused by impurities.

Chemical Purity Procurement Quality ISO Certification

Predicted Physicochemical Properties: Drug-Likeness & Handling Parameters

PubChem-computed properties for the target compound include XLogP3-AA = 2.6, Hydrogen Bond Acceptor Count = 5, and Rotatable Bond Count = 3 [1]. These values place the compound in a favorable lipophilicity range for potential biological applications (oral bioavailability: XLogP < 5). In contrast, the benzyl analog (S)-2-benzyl-1-(4-nitrobenzenesulfonyl)aziridine has a higher XLogP of ~3.0 (estimated from structural similarity), potentially reducing its solubility profile. Additionally, the compound's 3 rotatable bonds confer moderate conformational flexibility, which can be advantageous in drug-likeness evaluations compared to more constrained or more flexible analogs.

Lipophilicity Drug Design Physicochemical Properties

Proven Versatility as β3-Amino Acid Precursor: Nosyl vs. Tosyl Cleavage

N-nosyl aziridines, including the target compound, are established intermediates for the synthesis of N-nosyl β3-amino acids via nucleophilic ring-opening with cyanide ions followed by hydrolysis [1]. The nosyl group can be cleaved under mild conditions (e.g., thiophenol/K2CO3/CH3CN) at yields >80% [2]. This contrasts favorably with tosyl groups, which often require harsher acidic or reductive conditions (e.g., HBr/AcOH or Na/naphthalene) that can epimerize chiral centers or degrade sensitive functionality. The nosyl group is therefore a superior choice when maintaining stereochemical integrity is paramount, such as in peptide synthesis or medicinal chemistry campaigns [1].

β-Amino Acids Peptide Synthesis Deprotection

Acute Toxicity Profile: Supporting Safe Handling in Laboratory Settings

Limited toxicity data from the AladdinSci database indicates that the target compound exhibits a toxicity profile in rats at doses >750 mg/kg (i.p.) with no observed toxicity at this level, placing it in a relatively benign category compared to many structurally similar aziridine alkylating agents . While this data point does not constitute a comprehensive toxicological evaluation, it provides an initial handling safety benchmark superior to unsubstituted aziridines (which are known alkylating agents with higher acute toxicity) or certain sulfonamide analogs. This information is particularly relevant for procurement decisions where laboratory safety profiles influence compound selection.

Toxicity Safety Laboratory Handling

Procurement-Driven Application Scenarios for 2-(4-Methylphenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine


Solid-Phase Peptide Synthesis Utilizing N-Nosyl Aziridine Building Blocks

The target compound is directly applicable as a spring-loaded building block in solid-phase synthesis (SPS) of triamines and amino acid derivatives. The nosyl group activates the aziridine for efficient microwave-assisted ring-opening with resin-bound amines, achieving >95% yield and 90-97% purity as demonstrated for structurally analogous N-nosyl aziridines [1]. The p-tolyl substituent's steric profile supports regioselective ring-opening, making it suitable for generating libraries of diamine and triamine scaffolds for drug discovery programs.

Stereoselective Synthesis of β3-Arylalanine Analogs

N-nosyl aziridines are well-established precursors for β3-amino acids, critical for β-peptide foldamer research and protease-resistant peptide therapeutics. The target compound, bearing a p-tolyl group, can be ring-opened with cyanide ion to yield N-nosyl-β3-(4-methylphenyl)alanine, which upon hydrolysis provides the corresponding β3-amino acid. This homologation strategy from α-amino acids was validated by Farràs et al. with yields up to 85% for various substrates [2]. The mild nosyl deprotection conditions preserve chiral integrity, a critical requirement for pharmaceutical-grade β-amino acid intermediates.

Medicinal Chemistry Scaffold Diversification via Aziridine Ring-Opening

The aziridine core of the target compound can be exploited in diversity-oriented synthesis (DOS) campaigns. Its reactivity profile, governed by the strongly electron-withdrawing nosyl group, allows efficient ring-opening with a broad range of nucleophiles (amines, thiols, cyanide) under mild conditions. The p-tolyl substituent introduces aromaticity and lipophilicity (XLogP = 2.6) that aligns with drug-like property space [3]. This makes it a strategic choice for generating sp3-enriched, nitrogen-containing compound libraries for hit-to-lead optimization.

Pharmaceutical Intermediate for Sulfonamide-Containing APIs

The nosyl group can serve a dual function as both an activator and a latent pharmacophore. In the synthesis of complex sulfonamide drugs, the nosyl-protected aziridine intermediate can be integrated into the core structure, with the sulfonamide moiety retained in the final API. This approach has been demonstrated in the synthesis of triamine-based drug candidates and chiral vicinal diamines, where regioselective ring-opening of nosyl aziridines provides direct access to enantiopure intermediates [1]. The target compound's high commercial purity (≥98%) immediately meets the quality standards required for cGMP intermediate procurement.

Quote Request

Request a Quote for 2-(4-Methylphenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.